3-Ethylisoxazol-5-amine

Description

Classification and Structural Features of 3-Ethylisoxazol-5-amine

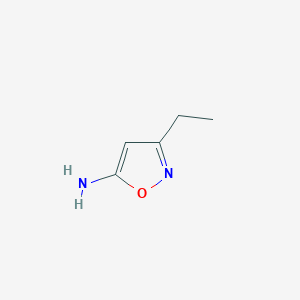

This compound is an organic chemical compound classified as a substituted isoxazole (B147169). Its core structure is the isoxazole ring, a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. Specifically, it features an ethyl group (-CH₂CH₃) attached to the 3rd position and an amine group (-NH₂) at the 5th position of the isoxazole ring.

The isoxazole ring itself is an aromatic system, and the substituents at positions 3 and 5 significantly influence its chemical properties and reactivity. The amine group, in particular, can act as a nucleophile and a base, and it is a key site for further chemical modifications.

Table 1: Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₅H₈N₂O |

| Molecular Weight | 112.13 g/mol |

| IUPAC Name | This compound |

| CAS Number | 77479-49-3 |

| Canonical SMILES | CCC1=CC(=NO1)N |

| InChI Key | XJFXLBFJGNJCEO-UHFFFAOYSA-N |

This data is compiled from publicly available chemical databases.

Significance of Isoxazole Scaffolds in Organic Synthesis and Chemical Biology

The isoxazole ring is a privileged scaffold in medicinal chemistry and organic synthesis due to its versatile chemical nature and broad spectrum of biological activities. rsc.orgnih.govajrconline.org Isoxazoles are five-membered heterocyclic compounds with an oxygen and a nitrogen atom in adjacent positions. nih.gov This arrangement imparts unique electronic properties and allows for diverse substitutions, making them valuable building blocks for more complex molecules. rsc.orgresearchgate.net

In organic synthesis, the isoxazole ring can be readily prepared through various methods, including [3+2] cycloaddition reactions between nitrile oxides and alkynes. nih.gov This synthetic accessibility allows for the creation of a wide array of isoxazole derivatives. rsc.org Furthermore, the isoxazole ring can be chemically transformed into other functional groups, serving as a versatile intermediate in multi-step syntheses. benthamdirect.com

In the realm of chemical biology, the isoxazole motif is present in numerous biologically active compounds and approved drugs. nih.govnih.gov These compounds exhibit a wide range of pharmacological effects, including anti-inflammatory, antimicrobial, anticancer, and anticonvulsant activities. nih.govnanobioletters.comajrconline.org The isoxazole scaffold's ability to interact with various biological targets, such as enzymes and receptors, makes it a frequent starting point for drug discovery programs. ontosight.ainih.gov The structural and electronic properties of the isoxazole ring can be fine-tuned by introducing different substituents, which allows for the optimization of a compound's biological activity and pharmacokinetic properties. nih.gov

Overview of Current Research Landscape Pertaining to this compound and its Analogues

Current research on this compound and its analogues primarily focuses on their synthetic utility and potential as building blocks for more complex, biologically active molecules. The isoxazole core is a well-established pharmacophore, and researchers are exploring how different substituents at the 3 and 5 positions influence the chemical and biological properties of these compounds.

Synthetic chemists are developing more efficient and regioselective methods for the synthesis of substituted isoxazoles. rsc.orgnih.gov This includes the use of transition metal-catalyzed reactions and green chemistry approaches to improve yields and reduce environmental impact. rsc.org For instance, one common synthetic route involves the cycloaddition of nitrile oxides with appropriately substituted alkynes. vulcanchem.com

In medicinal chemistry, analogues of this compound are being investigated for a variety of therapeutic applications. The amine group at the 5-position provides a convenient handle for further derivatization, allowing for the creation of libraries of compounds for biological screening. smolecule.com Research has shown that isoxazole derivatives can exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and neuroprotective effects. nih.govsmolecule.com For example, some isoxazole-containing compounds have been investigated as inhibitors of specific enzymes or as ligands for various receptors. nih.gov

While specific research on this compound itself may be part of broader studies on isoxazole chemistry, the general trend is to use such simple substituted isoxazoles as starting materials for the synthesis of more elaborate molecules with potential applications in drug discovery and materials science. benthamdirect.com

Rationale and Scope of the Academic Research Outline

The study of this compound is driven by the established importance of the isoxazole scaffold in medicinal chemistry and organic synthesis. rsc.orgnih.govajrconline.org This specific compound, with its defined substitution pattern, serves as a model system to explore the fundamental chemistry and biological potential of this class of heterocycles. The rationale for a detailed academic research outline is to systematically investigate its properties and applications, thereby contributing to the broader understanding of isoxazole chemistry.

The scope of such an academic investigation would encompass several key areas. Firstly, it would involve a thorough characterization of the structural and electronic properties of this compound. This provides a foundational understanding of its reactivity. Secondly, the research would explore its synthetic utility, investigating its reactivity in various chemical transformations to create a diverse range of derivatives. This is crucial for its application as a building block in the synthesis of more complex molecules.

Furthermore, the scope would extend to the evaluation of the biological activities of this compound and its newly synthesized analogues. Given the wide spectrum of biological activities associated with the isoxazole ring, including anti-inflammatory, antimicrobial, and anticancer properties, a systematic screening of these compounds against various biological targets is a logical progression. nih.govnanobioletters.comajrconline.org This could lead to the identification of novel lead compounds for drug discovery.

In essence, a focused academic research outline on this compound provides a structured approach to unlock the potential of this specific molecule, with the findings expected to have implications for the development of new synthetic methodologies and the discovery of novel therapeutic agents.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-ethyl-1,2-oxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O/c1-2-4-3-5(6)8-7-4/h3H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSXMSYVKRKWKDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NOC(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50446297 | |

| Record name | 3-Ethylisoxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50446297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77479-49-3 | |

| Record name | 3-Ethylisoxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50446297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethyl-1,2-oxazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Ethylisoxazol 5 Amine and Its Advanced Derivatives

Established Synthetic Pathways to the Isoxazole (B147169) Core with C-3 Ethyl and C-5 Amine Functionalities

Traditional methods for the synthesis of the isoxazole ring are robust and have been refined over many years. These typically involve the condensation of a 1,3-dicarbonyl compound or its equivalent with a source of hydroxylamine (B1172632).

A primary and well-established method for the synthesis of 3-substituted-5-aminoisoxazoles involves the cyclocondensation of a β-ketonitrile with hydroxylamine. To obtain 3-Ethylisoxazol-5-amine, the key precursor would be 3-oxopentanenitrile. The reaction's regioselectivity, which is crucial for obtaining the desired 5-amino isomer over the 3-amino counterpart, can be controlled by adjusting the reaction conditions, specifically pH and temperature. organic-chemistry.org

Generally, when the reaction is carried out at a pH above 8 and at elevated temperatures (around 100 °C), hydroxylamine preferentially attacks the ketone functionality of the β-ketonitrile. This is followed by cyclization and dehydration to yield the 5-aminoisoxazole. organic-chemistry.org Conversely, at a pH between 7 and 8 and at lower temperatures (≤45 °C), the reaction favors the formation of the 3-aminoisoxazole (B106053) isomer. organic-chemistry.org

| Precursor | Reagent | Conditions | Product |

| 3-Oxopentanenitrile | Hydroxylamine | pH > 8, 100 °C | This compound |

| 3-Oxopentanenitrile | Hydroxylamine | 7 < pH < 8, ≤45 °C | 5-Ethylisoxazol-3-amine |

Another established route involves the reaction of thiocarbamoylcyanoacetates with hydroxylamine. This method provides a direct pathway to 5-aminoisoxazoles. researchgate.netresearchgate.net The synthesis of the requisite ethyl-containing precursor, ethyl 2-cyano-3-oxopentanoate, followed by its conversion to the corresponding thiocarbamoyl derivative and subsequent reaction with hydroxylamine, would be a viable, albeit multi-step, approach.

The direct introduction of an amino group at the C-5 position of a pre-formed 3-ethylisoxazole ring is a less common strategy. This is primarily due to the challenges associated with the selective functionalization of the isoxazole ring. While methods for the direct amination of some azoles have been developed, their application to 3-ethylisoxazole for the specific synthesis of the 5-amino derivative is not well-documented in the literature. rsc.org Such approaches would likely involve the use of strong aminating agents and may suffer from issues of regioselectivity and harsh reaction conditions.

Multicomponent Reaction Strategies for Isoxazolone and Isoxazole Derivatives

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis due to their efficiency in building molecular complexity in a single step. These reactions are particularly well-suited for the synthesis of heterocyclic compounds like isoxazoles. mdpi.comnih.govmdpi.com

The synthesis of isoxazole derivatives, particularly isoxazol-5(4H)-ones, is often achieved through a three-component reaction involving a β-ketoester, an aldehyde, and hydroxylamine hydrochloride. mdpi.comnih.gov To generate a 3-ethyl substituted isoxazole, ethyl 3-oxopentanoate (B1256331) would be the logical choice for the β-keto component. While many of these reactions are catalyzed by acids, bases, or organocatalysts, catalyst-free conditions, often in green solvents like water, have also been successfully employed. nih.gov

| Component 1 | Component 2 | Component 3 | Catalyst/Conditions | Product Type |

| Ethyl 3-oxopentanoate | Aldehyde | Hydroxylamine HCl | Various catalysts or catalyst-free | 3-Ethyl-4-substituted-isoxazol-5(4H)-one |

| Malononitrile (B47326) | Aldehyde | Hydroxylamine HCl | K2CO3/glycerol | 5-Amino-3-substituted-isoxazole-4-carbonitrile |

It is important to note that these MCRs typically yield isoxazol-5(4H)-ones or other substituted isoxazoles, and a subsequent transformation, such as amination or reduction, would be necessary to arrive at this compound.

Hydroxylamine and its salts are fundamental reagents in the synthesis of isoxazoles, as they provide the N-O fragment required for the heterocyclic ring. nih.gov In cyclocondensation reactions with 1,3-dicarbonyl compounds, hydroxylamine acts as a dinucleophile. The initial condensation can occur at either carbonyl group, and the subsequent cyclization determines the final substitution pattern of the isoxazole ring. As mentioned previously, the reaction conditions can influence the regioselectivity of this process. organic-chemistry.org

In multicomponent reactions, hydroxylamine hydrochloride is a commonly used, stable source of hydroxylamine. mdpi.comnih.gov The in situ generation of free hydroxylamine is typically achieved through the addition of a base.

Green Chemistry Approaches in Isoxazole Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact. nih.govresearchgate.net For the synthesis of isoxazole derivatives, several green strategies have been developed.

These approaches often focus on the use of environmentally benign solvents, such as water or polyethylene (B3416737) glycol (PEG), and the development of catalyst-free reaction conditions. nih.gov The use of agro-waste-based solvent mediums has also been explored for the synthesis of isoxazol-5(4H)-ones. nih.gov Furthermore, energy-efficient methods like microwave irradiation have been shown to accelerate reaction times and improve yields in some isoxazole syntheses. mdpi.com

While these green methodologies have been extensively applied to the synthesis of various isoxazole derivatives, their specific application to produce this compound would involve the adaptation of these principles to the established synthetic pathways, such as the cyclocondensation of ethyl 3-oxopentanoate and hydroxylamine in an aqueous medium.

Eco-Friendly Solvents and Reagents

The paradigm shift towards sustainable chemical synthesis has prioritized the use of environmentally benign solvents and reagents. In the context of isoxazole synthesis, water has emerged as a superior solvent choice, aligning with the principles of green chemistry by being non-toxic, non-flammable, and readily available. mdpi.comresearchgate.netresearchgate.netpreprints.org

Research has demonstrated the successful synthesis of 3,4-disubstituted isoxazol-5(4H)-ones, key precursors and analogues of the target compound, through one-pot, three-component reactions conducted in water at room temperature. mdpi.comresearchgate.net One such method involves the reaction of a β-keto ester (e.g., ethyl 3-oxohexanoate (B1246410) to install the 3-ethyl group), hydroxylamine hydrochloride, and various aldehydes catalyzed by propylamine-functionalized cellulose (B213188). mdpi.com The use of water as the reaction medium not only enhances the eco-friendliness of the process but also simplifies the work-up procedure, as the product often precipitates directly from the reaction mixture and can be isolated by simple filtration. mdpi.com

Another eco-friendly approach involves the cyclocondensation reaction of β-ethylthio-β-indolyl-α,β-unsaturated ketones with hydroxylamine hydrochloride in boiling water. figshare.com This method utilizes 4-dodecylbenzene sulfonic acid (DBSA) as a catalyst to afford 3-(isoxazol-5-yl)indoles, demonstrating the versatility of aqueous systems for constructing complex isoxazole derivatives. figshare.com The operational simplicity, broad substrate scope, and potential for scalability underscore the advantages of these green synthetic protocols. figshare.com

Atom Economy and Waste Reduction in Synthetic Routes

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms incorporated into the desired final product. primescholars.com Syntheses with high atom economy are inherently more sustainable as they minimize the generation of waste. primescholars.com

Multi-component reactions (MCRs) are particularly noteworthy for their high atom economy. The one-pot synthesis of isoxazol-5(4H)-ones from β-keto esters, hydroxylamine hydrochloride, and aldehydes is an excellent example. researchgate.netpreprints.org In this process, the vast majority of atoms from the three starting materials are integrated into the final heterocyclic product, with minimal byproducts. researchgate.netpreprints.org This approach avoids the need for stoichiometric reagents that are not incorporated into the product, a common source of poor atom economy in traditional multi-step syntheses. primescholars.com

Further contributing to waste reduction, these modern methods often eliminate the need for chromatographic purification. mdpi.comresearchgate.net The clean nature of the reaction and the precipitation of the product from an aqueous medium allow for isolation via simple filtration and washing, significantly reducing solvent waste and energy consumption associated with purification. mdpi.comresearchgate.net Such protocols, which feature less waste generation, energy saving, and mild reaction conditions, represent a significant advancement in the sustainable synthesis of isoxazole derivatives. researchgate.netpreprints.org

Organocatalytic and Metal-Catalyzed Synthetic Transformations

Catalysis is a cornerstone of efficient organic synthesis, enabling complex molecular transformations with high selectivity and under mild conditions. Both organocatalysis and metal catalysis have been extensively applied to the synthesis of isoxazoles and their derivatives.

Application of Amine-Functionalized Catalysts

Amine-functionalized solid supports have proven to be highly effective heterogeneous organocatalysts for isoxazole synthesis. Propylamine-functionalized cellulose (Cell-Pr-NH₂), a biodegradable and recyclable catalyst, has been successfully employed in the three-component synthesis of isoxazol-5(4H)-ones in water. mdpi.compreprints.org The amine groups on the cellulose backbone are proposed to facilitate several key steps in the reaction mechanism. mdpi.com

The plausible mechanism involves the catalyst assisting in:

Oximation: The amine catalyst facilitates the reaction between the β-keto ester and hydroxylamine to form an oxime intermediate. mdpi.com

Cyclization: The oxime intermediate undergoes intramolecular cyclization to generate a 3-substituted-isoxazole-5(4H)-one. mdpi.com

Knoevenagel Condensation: The catalyst then promotes the enolization of the isoxazol-5(4H)-one, which subsequently undergoes a Knoevenagel condensation with an aldehyde to yield the final 3,4-disubstituted product. mdpi.com

The efficiency of this catalytic system is highlighted by the high yields and short reaction times achieved at room temperature. mdpi.com Optimization studies have determined the ideal catalyst loading to maximize yield and minimize reaction time, as shown in the table below. mdpi.compreprints.org

| Catalyst (Cell-Pr-NH₂) Loading (mg) | Reaction Time (min) | Isolated Yield (%) | Reference |

|---|---|---|---|

| 2 | 120 | 65 | mdpi.compreprints.org |

| 6 | 60 | 80 | mdpi.compreprints.org |

| 10 | 40 | 92 | mdpi.compreprints.org |

| 14 | 25 | 97 | mdpi.compreprints.org |

Brønsted Acid-Catalyzed Reactions

Brønsted acids are effective catalysts for various transformations involving N-heterocycles, including isoxazoles. They can activate substrates, accelerate reaction rates, and control selectivity. nih.govresearchgate.net A notable application is the aza-Michael reaction between isoxazol-5-ones and enones, which proceeds efficiently under mild conditions using catalytic amounts of a Brønsted acid. rsc.org

In this transformation, acids such as hydrochloric acid (HCl) and p-sulfonic acid calix researchgate.netarene have been investigated. rsc.org The reaction demonstrates high regioselectivity, with the nucleophilic attack occurring exclusively at the nitrogen atom of the isoxazol-5-one ring, with no competing reaction at the C4 position. rsc.org Theoretical calculations and mechanistic studies suggest that the reaction kinetics favor the N-attack pathway. rsc.org This metal-free methodology provides a robust route to N-functionalized isoxazolones, expanding the chemical space accessible from simple isoxazole precursors. rsc.org

Transition Metal-Mediated Cyclizations and Annulations

Transition metal catalysis is a powerful tool for the construction of heterocyclic rings, offering high efficiency, selectivity, and functional group tolerance. bohrium.comresearchgate.net A wide array of metal catalysts, including those based on palladium, copper, gold, silver, and iron, have been utilized for the synthesis of structurally diverse isoxazoles. rsc.orgrsc.org

These methods often involve the cyclization or annulation of functionalized alkyne precursors. rsc.org For instance, metal-catalyzed cascade reactions can efficiently assemble the isoxazole architecture from substrates like alkynone oxime ethers, acetylenic oximes, and propargylic alcohols under mild conditions. rsc.org Palladium catalysis, in particular, is highly versatile for these transformations due to its high catalytic activity in cross-coupling and cyclization reactions. bohrium.com These strategies provide direct and rapid access to functionalized isoxazoles that are valuable as building blocks in medicinal chemistry. bohrium.com

| Metal Catalyst | Type of Transformation | Key Features | Reference |

|---|---|---|---|

| Palladium (Pd) | Cross-coupling, Cyclization | Versatile, high catalytic activity | bohrium.com |

| Copper (Cu) | Cycloaddition, Cyclization | Efficient for coupling α-diazoketones with nitriles | researchgate.net |

| Gold (Au) | Cycloisomerization | Effective for reactions of propargylic alcohols | rsc.orgresearchgate.net |

| Silver (Ag) | Cyclization | Often used as a co-catalyst | rsc.org |

| Iron (Fe) | Cyclization | Cost-effective and environmentally benign | rsc.org |

Post-Synthetic Derivatization of this compound and Related Heterocycles

Post-synthetic derivatization allows for the structural diversification of the core this compound scaffold, enabling the fine-tuning of its physicochemical and biological properties. A variety of chemical transformations can be applied to modify the isoxazole ring or its substituents.

Transition metal-mediated C-H functionalization and cross-coupling reactions are powerful strategies for derivatizing the isoxazole core itself. researchgate.net These methods allow for the site-selective introduction of new carbon-carbon or carbon-heteroatom bonds, retaining the valuable isoxazole skeleton while adding molecular complexity. researchgate.net

Functional groups attached to the isoxazole ring can also be readily transformed. For example, an ester group, such as in ethyl 5-phenyl-4,5-dihydroisoxazole-3-carboxylate, can be selectively reduced to the corresponding primary alcohol. This alcohol can then be oxidized to an aldehyde, which serves as a versatile intermediate for further reactions, such as aldol-type additions to construct complex side chains like non-proteinogenic β-hydroxy-α-amino acids. The amine group of this compound itself is a key handle for derivatization, allowing for the formation of amides, sulfonamides, and ureas, or participation in reactions like reductive amination to form more complex amine structures. semanticscholar.org

Modifications at the Exocyclic Amine Group (C-5)

The exocyclic amine group at the C-5 position of this compound is a key site for derivatization, allowing for the introduction of a wide range of functionalities through acylation, sulfonylation, and reductive amination.

Acylation and Sulfonylation:

The primary amine of 5-aminoisoxazoles can readily undergo acylation to form the corresponding amides. For instance, the reaction of 5-amino-3-methylisoxazole-4-carboxylic acid with Fmoc-Osu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) in the presence of sodium carbonate results in the formation of the Fmoc-protected amino acid, demonstrating a standard acylation procedure. nih.gov Similarly, amides can be prepared from 5-chloroisoxazoles by reaction with an amine followed by an iron(II)-catalyzed isomerization. nih.gov

Sulfonylation of the amino group provides another avenue for modification. The reaction of 3-methylisoxazol-5-amine with 4-acetamidobenzenesulfonyl chloride in pyridine (B92270) at elevated temperatures yields the corresponding sulfonamide derivative. rsc.org

N-H Insertion and Wolff Rearrangement:

A chemoselective reaction between 5-aminoisoxazoles and α-diazocarbonyl compounds can lead to either N-H insertion or Wolff rearrangement products depending on the reaction conditions. acs.orgnih.gov In the presence of a rhodium catalyst such as Rh₂(Oct)₄, the reaction proceeds via N-H insertion to yield α-amino acid derivatives of N-isoxazoles. acs.orgnih.gov Conversely, thermal conditions promote a Wolff rearrangement, leading to the formation of N-isoxazole amides. acs.orgnih.gov

Reductive Amination and Related Reactions:

Reductive amination, a process that converts a carbonyl group to an amine, can be employed to introduce alkyl groups to the exocyclic amine. ucd.ie This reaction typically involves the condensation of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced. ucd.ie For example, the reaction of 9-ethyl-9H-carbazole-3-carbaldehyde with 5-amino-3,4-dimethylisoxazole (B17700) in the presence of acetic acid in ethanol (B145695) yields the corresponding N-methylene derivative. mdpi.com

| Reaction Type | Starting Material | Reagents and Conditions | Product | Reference |

|---|---|---|---|---|

| Acylation | 5-Amino-3-methylisoxazole-4-carboxylic acid | Fmoc-Osu, Na₂CO₃, 1,4-dioxane/H₂O, rt, 20 h | Fmoc-protected 5-amino-3-methylisoxazole-4-carboxylic acid | nih.gov |

| Sulfonylation | 3-Methylisoxazol-5-amine | 4-Acetamidobenzenesulfonyl chloride, pyridine, 100 °C | N-(3-Methylisoxazol-5-yl)-4-acetamidobenzenesulfonamide | rsc.org |

| N-H Insertion | 5-Aminoisoxazoles | α-Diazocarbonyl compounds, catalytic Rh₂(Oct)₄ | α-Amino acid derivatives of N-isoxazoles | acs.orgnih.gov |

| Wolff Rearrangement | 5-Aminoisoxazoles | α-Diazocarbonyl compounds, thermal conditions | N-Isoxazole amides | acs.orgnih.gov |

| Imine Formation | 5-Amino-3,4-dimethylisoxazole | 9-Ethyl-9H-carbazole-3-carbaldehyde, acetic acid, ethanol | N-[(9-Ethyl-9H-carbazol-3-yl)methylene]-3,4-dimethylisoxazol-5-amine | mdpi.com |

Functionalization at the Ethyl Moiety (C-3) and Benzylic Positions

The ethyl group at the C-3 position offers opportunities for functionalization, particularly at the benzylic position, through oxidation and halogenation reactions.

Benzylic Oxidation:

The benzylic C-H bonds of the ethyl group are susceptible to oxidation to form carbonyl compounds. nih.gov This transformation can be achieved using various oxidizing agents, and the resulting ketones or aldehydes serve as versatile intermediates for further synthetic manipulations. nih.gov For instance, benzylic alcohols can be oxidized to the corresponding carbonyls using N-heterocycle-stabilized iodanes. beilstein-journals.org

Benzylic Halogenation:

Benzylic halogenation provides a direct method for introducing a halogen atom at the carbon adjacent to the isoxazole ring. youtube.com This reaction typically proceeds via a free radical mechanism and is often initiated by light or a radical initiator. libretexts.orglibretexts.org The resulting benzylic halides are valuable precursors for nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups.

| Reaction Type | General Substrate | Typical Reagents and Conditions | General Product | Reference |

|---|---|---|---|---|

| Benzylic Oxidation | Alkylarenes (including 3-ethylisoxazole derivatives) | Oxidizing agents (e.g., KMnO₄, CrO₃, N-heterocycle-stabilized iodanes) | Aromatic ketones or aldehydes | nih.govbeilstein-journals.org |

| Benzylic Halogenation | Alkylarenes (including 3-ethylisoxazole derivatives) | N-Bromosuccinimide (NBS) or Br₂, light or radical initiator | Benzylic halides | youtube.comlibretexts.org |

Ring Expansion and Contraction Strategies

The isoxazole ring itself can be chemically transformed through ring expansion and contraction reactions, leading to the formation of different heterocyclic systems.

Ring Expansion:

A notable ring expansion strategy involves the reaction of isoxazoles with rhodium carbenoids. This method can lead to the formation of 4H-1,3-oxazines in good yields. acs.org The reaction likely proceeds through the formation of an isoxazolium ylide intermediate, which then undergoes a rearrangement. acs.org Furthermore, a one-pot procedure involving a rhodium carbenoid-induced ring expansion of isoxazoles, followed by rearrangement and oxidation, can afford highly functionalized pyridines. nih.gov

Ring Contraction:

Photochemical rearrangement of isoxazoles can lead to ring contraction, forming ketenimine intermediates via an acyl azirine. nih.govacs.org These reactive ketenimines can then be trapped with nucleophiles, such as hydrazines, to yield other heterocyclic structures like pyrazoles. nih.gov This photochemical approach provides a pathway for the transposition of the isoxazole ring system. nih.govacs.org

| Transformation | Starting Material | Reagents and Conditions | Product | Reference |

|---|---|---|---|---|

| Ring Expansion | Isoxazoles | Rhodium carbenoids (from aryldiazoacetates) | 4H-1,3-Oxazines | acs.org |

| Ring Expansion/Rearrangement | Isoxazoles | Vinyldiazomethanes, Rh₂(OAc)₄, then heat | Highly substituted pyridines | nih.gov |

| Ring Contraction/Rearrangement | Trisubstituted isoxazoles | UV light (photochemical flow process) | Ketenimines (isolable) | nih.govacs.org |

Construction of Fused and Spirocyclic Architectures Incorporating the Isoxazole Ring

The this compound core can be elaborated into more complex fused and spirocyclic systems, which are of great interest in drug discovery.

Fused Architectures:

The reaction of 5-aminoisoxazoles with various reagents can lead to the formation of fused heterocyclic systems. For example, the condensation of 5-aminoisoxazoles with β,γ-alkynyl-α-imino esters, catalyzed by silver salts and phosphoric acid, can produce isoxazolo[5,4-b]pyridines. nih.govmdpi.com A one-pot reaction of aryl glyoxals, 5-aminoisoxazoles, and malononitrile under ultrasound irradiation also yields isoxazolo[5,4-b]pyridines. mdpi.comnih.gov Furthermore, isoxazolo[5,4-d]pyrimidin-4(5H)-ones can be synthesized from 5-aminoisoxazole-4-carboxamides by reaction with triethylorthoformate. nih.gov

Spirocyclic Architectures:

Spirocyclic compounds containing an isoxazole ring can be synthesized through various strategies. An acid-assisted [4+1]-cycloaddition of indoles with nitrostyrenes affords 4'H-spiro[indole-3,5'-isoxazoles]. nih.gov Another approach involves a 1,3-dipolar cycloaddition followed by intramolecular cyclization of a pendant hydroxyl or carboxylic acid group to generate spiro-isoxazolines. nih.gov Additionally, electrophilic fluorine-mediated dearomative spirocyclization has been developed to synthesize fluoro-substituted spiro-isoxazoline ethers and lactones. rsc.org

| Architecture | Synthetic Strategy | Starting Materials | Product | Reference |

|---|---|---|---|---|

| Fused (Isoxazolo[5,4-b]pyridine) | Condensation/Cyclization | 5-Aminoisoxazoles and β,γ-alkynyl-α-imino esters | Isoxazolo[5,4-b]pyridines | nih.govmdpi.com |

| Fused (Isoxazolo[5,4-d]pyrimidine) | Cyclization | 5-Aminoisoxazole-4-carboxamides and triethylorthoformate | Isoxazolo[5,4-d]pyrimidin-4(5H)-ones | nih.gov |

| Spirocyclic (Spiro[indole-3,5'-isoxazole]) | [4+1]-Cycloaddition | Indoles and nitrostyrenes | 4'H-Spiro[indole-3,5'-isoxazoles] | nih.gov |

| Spirocyclic (Spiro-isoxazoline) | 1,3-Dipolar cycloaddition followed by intramolecular cyclization | Alkynols/alkynoic acids and hydroximoyl chlorides | Spiro-isoxazoline ethers and lactones | nih.gov |

Reaction Mechanisms and Fundamental Reactivity Studies of 3 Ethylisoxazol 5 Amine Analogues

Mechanistic Pathways of Isoxazolone Rearrangements

Isoxazolone systems, which are tautomeric forms of hydroxyisoxazoles and structurally related to isoxazolyl amines, can undergo various rearrangements, often initiated by bases or nucleophiles. These transformations typically involve the cleavage of the labile N-O bond.

The isoxazole (B147169) ring can be rearranged into other heterocyclic systems under basic conditions. A notable transformation is the conversion of isoxazoles to oxazoles. rsc.org The proposed mechanism for this rearrangement begins with the deprotonation of a suitable substituent, followed by a Neber-like rearrangement that replaces the N-O bond with an N-C bond, forming an azirine intermediate. This highly strained azirine can exist in equilibrium with a nitrile ylide, which is stabilized by adjacent functional groups. The reaction concludes with a 6π electrocyclic ring closure of the 1,3-dipole to form the more stable oxazole (B20620) ring. rsc.org

Another significant base-promoted transformation is the Boulton–Katritzky rearrangement, observed in systems like isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazones. This process involves the action of a base such as K₂CO₃ and leads to the formation of rearranged products like 3-hydroxy-2-(2-aryl rsc.orgmdpi.comacs.orgtriazol-4-yl)pyridines. beilstein-journals.org In some cases, base-induced cyclization can occur with N-O bond cleavage, leading to the formation of benzisoxazole intermediates from precursor molecules. chim.it

| Entry | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | Cs₂CO₃ | THF | 66 | 95 | rsc.org |

| 2 | K₂CO₃ | THF | 66 | 75 | rsc.org |

| 3 | DBU | THF | 66 | 75 | rsc.org |

| 4 | NaOEt | THF | 66 | 80 | rsc.org |

| 5 | Cs₂CO₃ (0.1 mol equiv.) | THF | 66 | 66 | rsc.org |

The isoxazole ring is susceptible to attack by various nucleophiles, which can lead to ring cleavage and subsequent rearrangement. For instance, the presence of nucleophiles such as water or ethanethiol (B150549) during the base-induced rearrangement of isoxazoles can intercept intermediates, leading to ring-opened amide products instead of the rearranged oxazole. rsc.org

Electrophilic fluorination of isoxazoles can be followed by a nucleophilic attack with a fluorine anion. This sequence results in a ring-opening fluorination, cleaving the N-O bond and leading to the formation of α-fluorocyanoketones. researchgate.net This reaction highlights how an initial electrophilic attack can prime the isoxazole ring for a subsequent nucleophile-promoted cleavage. researchgate.net

C-N Bond Forming Reactions of Isoxazolyl Amines

The nitrogen atom of isoxazolyl amines and their isoxazolone tautomers can act as a nucleophile, participating in various C-N bond-forming reactions. These reactions are fundamental for elaborating the structure of isoxazole-containing compounds.

The development of asymmetric methods for C-N bond formation is crucial for synthesizing chiral molecules. In the context of isoxazole analogues, catalytic asymmetric synthesis has been employed to achieve high enantioselectivity. researchgate.net For example, the regioselective catalytic asymmetric N-alkylation of isoxazol-5-ones with para-quinone methides provides a useful approach for intermolecular chiral C-N bond formation. researchgate.net This reaction demonstrates the utility of isoxazol-5-ones as effective N-nucleophiles in asymmetric catalysis. researchgate.net Furthermore, phosphine-catalyzed asymmetric γ-addition of nitrogen nucleophiles to allenoates represents a general strategy for creating chiral γ-amino unsaturated carbonyl compounds, a principle applicable to heterocyclic amines. nih.gov

Isoxazol-5-ones are effective Michael donors in aza-Michael addition reactions, where they react selectively at the nitrogen atom. rsc.org A metal-free methodology utilizing Brønsted acids like hydrochloric acid or p-sulfonic acid calix researchgate.netarene can catalyze the aza-Michael reaction between isoxazol-5-ones and enones, yielding a range of derivatives in moderate to excellent yields under mild conditions. rsc.org Theoretical calculations and control experiments have confirmed that the reaction kinetics favor the attack from the nitrogen atom over the carbon at the 4-position, explaining the observed regioselectivity. rsc.org

Additionally, bifunctional catalysts have been used to achieve enantioselective 1,6-aza-Michael additions of 4(H)-isoxazol-5-ones to para-quinone methides. This reaction produces isoxazolin-5-ones bearing a chiral diarylmethyl group on the nitrogen atom with good yields and enantiomeric excesses. researchgate.net

| Michael Acceptor Type | Catalyst | Advantage | Reference |

|---|---|---|---|

| Dibenzylideneacetones | Hydrochloric Acid | Slightly better yields | rsc.org |

| Chalcones | p-Sulfonic acid calix researchgate.netarene | Better yields, catalyst recovery and reuse | rsc.org |

Cycloaddition Reactions Involving Isoxazole Systems

The most fundamental reaction associated with the isoxazole ring is its synthesis via a [3+2] cycloaddition (1,3-dipolar cycloaddition) between a nitrile oxide and an alkene or alkyne. nih.govresearchgate.netnih.gov This powerful and versatile method is a cornerstone of isoxazole chemistry and is often considered a "click chemistry" reaction due to its efficiency and specificity. acs.orgeresearchco.com

Nitrile oxides, the key 1,3-dipoles, are unstable species typically generated in situ from precursors like aldoximes. nih.govresearchgate.net The cycloaddition reaction's utility is demonstrated in intramolecular versions, where two rings can be formed simultaneously, leading to complex tetracyclic isoxazole-containing systems. mdpi.com The regioselectivity of the cycloaddition can be controlled by the substitution pattern of the reactants. mdpi.com Hypervalent iodine compounds can also be used to catalyze the intramolecular oxidative cycloaddition of alkyne- or alkene-tethered aldoximes to afford polycyclic isoxazole derivatives efficiently. nih.gov

Beyond its synthesis, the isoxazole motif can participate in further cycloaddition chemistry. For example, β-isoxazolyl enamines can react with hydroxamoyl chlorides (nitrile oxide precursors) to form 4-isoxazolylisoxazoles, where the initial isoxazole acts as a substituent directing the subsequent cycloaddition. nih.gov

Intermolecular Inverse-Electron-Demand Diels-Alder Reactions

Analogues of 3-ethylisoxazol-5-amine can participate as the diene component in inverse-electron-demand Diels-Alder (IEDDA) reactions. This type of cycloaddition occurs between an electron-poor diene and an electron-rich dienophile, a reversal of the electronic requirements of a normal Diels-Alder reaction. The isoxazole ring, being an electron-deficient heterocycle, is well-suited for this transformation, particularly when activated by appropriate substituents.

The reaction of isoxazoles with electron-rich dienophiles, such as enamines, provides a powerful method for the synthesis of substituted pyridines. The process is often facilitated by a Lewis acid catalyst, like titanium(IV) chloride (TiCl₄), which enhances the dienophilic character of the enamine and promotes the cycloaddition.

The general mechanism for this transformation begins with the [4+2] cycloaddition of the isoxazole (acting as the azadiene) and the enamine to form a bicyclic intermediate. This intermediate is typically unstable and undergoes a series of transformations, including the cleavage of the weak N-O bond of the isoxazole ring. Subsequent loss of a leaving group, often an amine, and aromatization lead to the formation of the pyridine (B92270) ring. The regioselectivity of the reaction is generally high, affording a single major pyridine isomer.

| Isoxazole Analogue | Dienophile | Catalyst/Conditions | Pyridine Product | Yield (%) |

|---|---|---|---|---|

| 3-Methylisoxazole | 1-(Prop-1-en-1-yl)pyrrolidine | TiCl₄(THF)₂, Ti powder, Dioxane | 2,4-Dimethyl-6-(pyrrolidin-1-yl)pyridine | 75 |

| Isoxazole | 1-(Cyclohex-1-en-1-yl)pyrrolidine | TiCl₄(THF)₂, Ti powder, Dioxane | 5,6,7,8-Tetrahydro-2-(pyrrolidin-1-yl)quinoline | 80 |

| 3,5-Dimethylisoxazole | 1-Morpholinocyclohexene | Heat | 2,4-Dimethyl-5,6,7,8-tetrahydroquinoline | Not Reported |

[4+2] Annulation Pathways

The [4+2] annulation is the core cycloaddition step in the aforementioned synthesis of pyridines from isoxazoles. This process involves the concerted or stepwise formation of a six-membered ring from a 4π-electron system (the diene) and a 2π-electron system (the dienophile). In the context of this compound analogues, the isoxazole ring serves as the 4π component.

The formation of the initial bicyclic adduct, an oxaza-[2.2.1]-bicycle, is a critical step that dictates the final regiochemical outcome. Computational studies have suggested that the reaction is catalyzed by Lewis acids, which coordinate to the enamine, thereby lowering the energy of the transition state for the cycloaddition.

Following the [4+2] annulation, the pathway to the final pyridine product involves the fragmentation of this bicyclic intermediate. Two primary pathways are generally considered: initial loss of the amine followed by ring opening, or initial ring opening followed by the elimination of the amine. Evidence suggests that the latter pathway, involving ring opening to an N-oxide intermediate before amine loss, is more likely. A subsequent reduction step, often in situ, yields the final pyridine product.

Nucleophilic and Electrophilic Reactivity of the Isoxazole Ring and its Substituents

The isoxazole ring and its substituents exhibit a range of nucleophilic and electrophilic reactivity, enabling a variety of chemical transformations.

The amino group at the C-5 position of this compound and its analogues is a key site for functionalization. However, its reactivity can be influenced by the electronic nature of the isoxazole ring. The lone pair of electrons on the nitrogen atom can be delocalized into the heterocyclic ring, which can reduce its nucleophilicity compared to a typical primary amine. This reduced nucleophilicity can make certain reactions, such as acylation, more challenging.

Despite this, the C-5 amino group can undergo a variety of reactions, including:

Acylation: Reaction with acylating agents like acyl chlorides or anhydrides can lead to the formation of the corresponding amides. In some cases, diacylation may occur.

Carbamoylation: Treatment with isocyanates can yield urea (B33335) derivatives. These can further cyclize to form fused heterocyclic systems like isoxazolouracils.

Condensation Reactions: The amino group can react with carbonyl compounds to form imines or enamines, which can be intermediates in the synthesis of more complex heterocyclic systems. For example, reaction with activated enol ethers can lead to the formation of isoxazolopyrimidinones.

N-H Insertion: In the presence of a rhodium catalyst, the amino group can undergo N-H insertion reactions with α-diazocarbonyl compounds to produce α-amino acid derivatives of N-isoxazoles.

| Isoxazole Analogue | Reagent | Conditions | Product Type |

|---|---|---|---|

| 5-Amino-3-methylisoxazole (B44965) | o-Nitrobenzoyl chloride | - | Benzamide derivative |

| Ethyl 5-amino-3-(trifluoromethyl)isoxazole-4-carboxylate | Isocyanates | - | Trifluoromethylisoxazolouracils |

| 5-Methylisoxazol-3-amine | Diethyl ethoxymethylenemalonate | Reflux in xylene | Isoxazolopyrimidinone |

| 5-Aminoisoxazoles | α-Diazocarbonyl compounds | Rh₂(Oct)₄ | α-Amino acid derivatives of N-isoxazoles |

The C-4 position of the isoxazole ring is susceptible to electrophilic substitution, particularly when the ring is activated by electron-donating groups such as the C-5 amino group. The amino group can direct incoming electrophiles to this position.

Common electrophilic substitution reactions at the C-4 position include:

Halogenation: Reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and iodine can be used to introduce halogen atoms at the C-4 position.

Nitration: The introduction of a nitro group at the C-4 position can be achieved using standard nitrating agents, such as a mixture of nitric acid and sulfuric acid.

Sulfonation: Treatment with fuming sulfuric acid can lead to the corresponding sulfonic acid derivative at the C-4 position.

The introduction of a substituent at the C-4 position provides a handle for further functionalization, for example, through cross-coupling reactions.

| Isoxazole Analogue | Electrophilic Reagent | Product |

|---|---|---|

| 3,5-Disubstituted isoxazole | I₂, ICl, Br₂, PhSeBr | 4-Halo(seleno)isoxazole |

| Generic Aromatic Ring | HNO₃/H₂SO₄ | 4-Nitro derivative |

| Generic Aromatic Ring | SO₃/H₂SO₄ | 4-Sulfonic acid derivative |

Oxidative and Reductive Transformations of this compound Derivatives

The substituents on the isoxazole ring, including the ethyl group at the C-3 position, can undergo various oxidative and reductive transformations.

The functionalization of C(sp³)–H bonds is a powerful tool in organic synthesis as it allows for the direct conversion of typically unreactive C-H bonds into more versatile functional groups. In the context of this compound derivatives, the ethyl group at the C-3 position presents opportunities for such transformations.

Oxidative C(sp³)–H bond functionalization can be achieved through various methods, including:

Radical-based reactions: The generation of a radical at the benzylic-like position of the ethyl group can be initiated by radical initiators. This radical can then be trapped by various reagents to introduce new functional groups. For instance, a metal-free tandem C(sp³)-H bond functionalization of ketones followed by a 1,3-dipolar cycloaddition has been developed to synthesize isoxazole derivatives. organic-chemistry.org This suggests the feasibility of radical-mediated functionalization of the ethyl group on the isoxazole ring.

Photochemical methods: Visible-light photoredox catalysis can be employed to generate radical intermediates under mild conditions, which can then participate in C-C or C-heteroatom bond-forming reactions.

Oxidative Coupling: In the presence of an oxidant, the C-H bond adjacent to the isoxazole ring can be activated for coupling with various nucleophiles.

These methods can potentially be applied to modify the ethyl group of this compound, leading to the introduction of hydroxyl, carbonyl, or other functional groups, thereby expanding the synthetic utility of this scaffold.

| Reaction Type | Reagents/Conditions | Potential Product |

|---|---|---|

| Radical Halogenation | NBS, light/radical initiator | 1-(3-(1-Bromoethyl)isoxazol-5-yl)amine |

| Oxidation to Ketone | KMnO₄ or other strong oxidants | 1-(3-Acetylisoxazol-5-yl)amine |

| Oxidative Coupling | Oxidant (e.g., mCPBA), Nucleophile | Functionalized ethyl group at α-position |

Advanced Spectroscopic and Structural Elucidation Techniques for 3 Ethylisoxazol 5 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For 3-Ethylisoxazol-5-amine, a combination of one-dimensional (¹H, ¹³C) and multi-dimensional experiments provides a complete picture of the atomic arrangement.

The proton NMR (¹H NMR) spectrum of this compound is expected to display four distinct signals, each corresponding to a unique chemical environment for the protons in the molecule. The ethyl group gives rise to a characteristic quartet and triplet pattern, while the isoxazole (B147169) ring proton appears as a singlet, and the amine protons typically present as a broad singlet. The integration of these signals would correspond to a 2:3:1:2 proton ratio.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -CH₂- (Ethyl) | 2.6 - 2.8 | Quartet (q) | ~7.5 | 2H |

| -CH₃ (Ethyl) | 1.2 - 1.4 | Triplet (t) | ~7.5 | 3H |

| H-4 (Isoxazole) | 5.0 - 5.5 | Singlet (s) | - | 1H |

| -NH₂ (Amine) | 4.5 - 5.5 | Broad Singlet (br s) | - | 2H |

Note: Predicted values are based on typical chemical shifts for similar functional groups and heterocyclic systems. Actual values may vary depending on the solvent and experimental conditions.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, five distinct signals are anticipated, corresponding to the five carbon atoms in unique electronic environments. docbrown.infodocbrown.info The chemical shifts are influenced by the electronegativity of the adjacent nitrogen and oxygen atoms in the isoxazole ring and the substitution pattern. mdpi.comlibretexts.org

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Signal Assignment | Predicted Chemical Shift (δ, ppm) |

| C-3 (Isoxazole) | 160 - 165 |

| C-5 (Isoxazole) | 168 - 175 |

| C-4 (Isoxazole) | 90 - 95 |

| -CH₂- (Ethyl) | 20 - 25 |

| -CH₃ (Ethyl) | 10 - 15 |

Note: The C-3 and C-5 carbons are significantly deshielded due to their attachment to heteroatoms within the aromatic ring system.

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by establishing through-bond and through-space correlations between nuclei. slideshare.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, a cross-peak would be observed between the methylene (B1212753) (-CH₂) and methyl (-CH₃) protons of the ethyl group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to their directly attached carbons (¹J-coupling). sdsu.eduprinceton.edu It would show correlations between the H-4 signal and the C-4 carbon, the ethyl -CH₂- protons and its corresponding carbon, and the ethyl -CH₃- protons and its carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is vital for establishing long-range connectivity (²J- and ³J-coupling) across heteroatoms or quaternary carbons. sdsu.eduprinceton.edu Key correlations would include the ethyl -CH₂- protons showing a cross-peak to the C-3 carbon of the isoxazole ring, and the H-4 proton showing correlations to both C-3 and C-5.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. researchgate.net A potential NOESY correlation might be observed between the ethyl -CH₂- protons and the H-4 proton, providing information about the preferred conformation of the ethyl group relative to the ring.

Table 3: Key Expected 2D NMR Correlations for this compound

| Experiment | Correlated Nuclei | Type of Information Gained |

| COSY | -CH₂- (Ethyl) ↔ -CH₃ (Ethyl) | Confirms ethyl group structure |

| HSQC | H-4 ↔ C-4 | Assigns ring C-H |

| -CH₂- ↔ -CH₂- Carbon | Assigns ethyl methylene C-H | |

| -CH₃- ↔ -CH₃- Carbon | Assigns ethyl methyl C-H | |

| HMBC | -CH₂- (Ethyl) → C-3 | Confirms ethyl group position at C-3 |

| H-4 → C-3 and C-5 | Confirms ring structure and H-4 position | |

| NOESY | -CH₂- (Ethyl) ↔ H-4 | Provides conformational data |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight and elemental composition of a compound and providing structural clues through fragmentation analysis. acs.orgnih.gov

HRMS provides a highly accurate mass measurement of the parent ion, which can be used to determine the elemental formula of this compound. The calculated exact mass for the neutral molecule (C₅H₈N₂O) is 112.0637 u. HRMS analysis of the protonated molecule ([M+H]⁺) would yield an experimental m/z value extremely close to the calculated value of 113.0715, confirming the molecular formula with high confidence. iese.edu

The choice of ionization technique is critical for analyzing isoxazole derivatives.

Electrospray Ionization (ESI-MS): ESI is a soft ionization technique that typically results in minimal fragmentation, making it ideal for determining the molecular weight of delicate organic molecules. acs.org For this compound, ESI-MS in positive ion mode would predominantly show the protonated molecular ion, [M+H]⁺, at m/z 113.

Electron Impact Ionization (EIMS): EIMS is a higher-energy technique that causes extensive fragmentation of the molecule. nih.govresearchgate.net The resulting fragmentation pattern provides a "fingerprint" that is valuable for structural elucidation. The fragmentation of this compound would likely involve characteristic cleavage of the isoxazole ring and loss of the ethyl substituent. mdpi.com

A plausible fragmentation pathway could involve the initial loss of an ethyl radical (•CH₂CH₃) or cleavage of the N-O bond in the isoxazole ring, leading to a variety of smaller, charged fragments.

Table 4: Plausible Mass Spectrometry Fragments for this compound (EIMS)

| m/z | Possible Fragment Ion | Proposed Neutral Loss |

| 112 | [C₅H₈N₂O]⁺• | Molecular Ion (M⁺•) |

| 97 | [C₄H₅N₂O]⁺ | •CH₃ |

| 83 | [C₃H₃N₂O]⁺ | •C₂H₅ |

| 69 | [C₃H₃NO]⁺• | HN=C=O |

| 55 | [C₃H₅N]⁺• | C₂H₃O |

| 43 | [C₂H₅N]⁺• | C₃H₃O |

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy is a cornerstone in the identification of functional groups within a molecule by probing its vibrational energy levels. Both Fourier-Transform Infrared (FT-IR) and Raman spectroscopy offer complementary information, providing a detailed vibrational fingerprint of this compound.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which induces vibrations in its chemical bonds. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber, with specific peaks corresponding to the vibrational modes of different functional groups. For this compound, the FT-IR spectrum is expected to exhibit characteristic absorption bands that confirm the presence of its key structural features: the isoxazole ring, the primary amine group, and the ethyl substituent.

The isoxazole ring itself presents a more complex vibrational signature. The C=N stretching vibration within the ring is expected to appear in the 1600-1500 cm⁻¹ region. The N-O stretching vibration is typically found in the 1450-1350 cm⁻¹ range, while C-O stretching within the ring is expected around 1250-1150 cm⁻¹. The ethyl group will contribute C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1460 cm⁻¹ (asymmetric) and 1375 cm⁻¹ (symmetric).

A summary of the expected FT-IR absorption bands for this compound is presented in the table below.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

| N-H Asymmetric Stretch | 3400 - 3300 | Primary Amine |

| N-H Symmetric Stretch | 3330 - 3250 | Primary Amine |

| C-H Stretch (Aliphatic) | 2980 - 2850 | Ethyl Group |

| N-H Bend (Scissoring) | 1650 - 1580 | Primary Amine |

| C=N Stretch (Isoxazole Ring) | 1600 - 1500 | Isoxazole Ring |

| C-H Bend (Asymmetric) | ~1460 | Ethyl Group |

| N-O Stretch (Isoxazole Ring) | 1450 - 1350 | Isoxazole Ring |

| C-H Bend (Symmetric) | ~1375 | Ethyl Group |

| C-O Stretch (Isoxazole Ring) | 1250 - 1150 | Isoxazole Ring |

Note: The data in this table are predicted based on characteristic group frequencies and data from analogous compounds.

Raman spectroscopy provides complementary vibrational information to FT-IR. It relies on the inelastic scattering of monochromatic light, where the frequency shift of the scattered light corresponds to the vibrational modes of the molecule. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is particularly effective for non-polar and symmetric bonds.

For this compound, Raman spectroscopy would be a valuable tool for characterizing the isoxazole ring system. The symmetric stretching vibrations of the C=C and C=N bonds within the ring, which may be weak in the FT-IR spectrum, are expected to produce strong signals in the Raman spectrum. The C-C stretching of the ethyl group would also be readily observable.

While experimental Raman data for this compound is not available in the reviewed literature, theoretical calculations and studies on related heterocyclic systems suggest that the technique can provide a detailed fingerprint of the molecule. nih.gov The combination of FT-IR and Raman spectroscopy would allow for a more complete assignment of the vibrational modes of this compound, enhancing the confidence in its structural identification.

X-ray Crystallography for Absolute Stereochemistry and Conformation Determination

For this compound, which is a chiral molecule, X-ray crystallography would be instrumental in determining its absolute stereochemistry if a single enantiomer could be crystallized. Furthermore, this technique would provide unambiguous information about the planarity of the isoxazole ring and the conformation of the ethyl and amino substituents relative to the ring.

Although a crystal structure for this compound has not been reported in the surveyed literature, studies on analogous 5-aminoisoxazole derivatives provide insights into the expected structural features. For instance, the crystal structure of 5-amino-3-methylisoxazole (B44965) reveals a nearly planar isoxazole ring. It is expected that this compound would exhibit similar planarity in its isoxazole core. The C-N bond length of the amino group and the bond lengths and angles within the isoxazole ring would be precisely determined, providing valuable data for computational modeling and understanding the molecule's electronic structure. Intermolecular interactions, such as hydrogen bonding involving the amine group, would also be elucidated, providing insight into the crystal packing and solid-state properties of the compound. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The absorption of photons promotes electrons from lower energy molecular orbitals (typically bonding or non-bonding orbitals) to higher energy anti-bonding orbitals. The resulting spectrum, a plot of absorbance versus wavelength, provides information about the conjugated systems and chromophores present in the molecule.

The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions within the isoxazole ring, which contains a conjugated π-system. The presence of the amino group, an auxochrome, is anticipated to cause a bathochromic (red) shift in the absorption maximum compared to the unsubstituted isoxazole ring, due to the extension of the conjugated system through the lone pair of electrons on the nitrogen atom.

Theoretical studies on isoxazole and its derivatives have been performed to predict their UV-Vis absorption spectra. researchgate.net These calculations can provide estimates of the wavelengths of maximum absorption (λmax) and the corresponding molar absorptivity values. The primary electronic transitions expected for this compound are π → π* transitions associated with the isoxazole ring. The presence of the amino group may also introduce n → π* transitions, although these are typically of lower intensity. Experimental studies on other substituted isoxazoles have shown absorption maxima in the UV region, and similar behavior is expected for this compound. acs.org

| Electronic Transition | Expected Wavelength Region (nm) | Chromophore |

| π → π | 200 - 300 | Isoxazole Ring |

| n → π | 250 - 350 | Amine and Isoxazole |

Note: The data in this table are estimations based on general principles and data from related compounds.

Isotopic Labelling Studies (e.g., ¹⁵N-Labelling) in Spectroscopic Analysis

Isotopic labelling involves the replacement of an atom in a molecule with one of its isotopes, such as replacing ¹⁴N with ¹⁵N. This technique is a powerful tool in spectroscopic analysis, particularly in NMR and vibrational spectroscopy, as it can help in the assignment of specific signals and provide insights into reaction mechanisms and molecular dynamics.

In the context of this compound, ¹⁵N-labelling of the amino group or the nitrogen atom within the isoxazole ring would be highly informative. In FT-IR and Raman spectroscopy, the substitution of ¹⁴N with the heavier ¹⁵N isotope would cause a predictable shift to lower wavenumbers for the vibrational modes involving the nitrogen atom, such as the N-H stretching and bending modes and the ring vibrations. This isotopic shift would provide definitive evidence for the assignment of these bands in the vibrational spectra.

Furthermore, ¹⁵N-labelling is extensively used in NMR spectroscopy. While ¹⁴N has a nuclear spin of 1 and exhibits quadrupolar broadening, which often leads to broad and difficult-to-interpret NMR signals, ¹⁵N has a nuclear spin of 1/2, resulting in sharp and well-resolved signals. rsc.org ¹⁵N NMR spectroscopy of a ¹⁵N-labelled this compound would allow for the direct observation of the nitrogen environments, providing valuable information about the electronic structure and hybridization of the nitrogen atoms. nih.gov Studies on other ¹⁵N-labeled heterocyclic compounds have demonstrated the utility of this technique in elucidating structural details and reaction pathways. researchgate.netnih.govchemistryviews.org

Computational Chemistry and Theoretical Frameworks in 3 Ethylisoxazol 5 Amine Research

Quantum Chemical Calculations

Quantum chemical calculations, grounded in the principles of quantum mechanics, are pivotal in elucidating the electronic behavior of 3-Ethylisoxazol-5-amine. These calculations provide a detailed picture of the molecule's electronic landscape, which is fundamental to understanding its chemical characteristics.

Density Functional Theory (DFT) is a widely employed computational method to investigate the electronic structure of molecules like this compound. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between accuracy and computational cost.

DFT calculations can predict a variety of electronic properties that are crucial for understanding the reactivity of this compound. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

Furthermore, DFT can be used to calculate molecular electrostatic potential (

Ligand-Target Interaction Studies (Chemical Mechanism Focus)

Understanding how a ligand like this compound interacts with its biological target is fundamental to medicinal chemistry. Computational studies focus on elucidating the specific binding modes and the nature of the forces that stabilize the ligand-target complex, providing a detailed picture of the chemical mechanism of action.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. biorxiv.org This method involves placing the ligand, in this case, this compound, into the binding site of a receptor and calculating the most stable binding pose based on scoring functions that estimate the binding affinity. pnrjournal.comresearchgate.net

For isoxazole (B147169) derivatives, docking studies have been instrumental in understanding their interactions with a variety of biological targets, including enzymes and receptors implicated in cancer and inflammatory diseases. connectjournals.comnih.gov For example, studies on isoxazole-based inhibitors targeting enzymes like carbonic anhydrase or topoisomerase II have revealed how the isoxazole ring and its substituents fit within the active site. pnrjournal.comnih.gov In a typical simulation, the this compound molecule would be prepared by optimizing its 3D geometry and assigning appropriate atomic charges. The target protein structure, often obtained from the Protein Data Bank (PDB), is prepared by removing water molecules, adding hydrogen atoms, and defining the binding pocket. nih.govacs.org

The docking algorithm then explores various conformations of the ligand within the binding site, scoring each pose. The results can predict key interactions, such as hydrogen bonds formed by the 5-amine group or hydrophobic interactions involving the 3-ethyl group. These simulations provide a static snapshot of the most probable binding mode, which is crucial for rationalizing the compound's activity and for designing more potent analogs. bonviewpress.com

| Isoxazole Derivative Type | Protein Target | Key Interacting Residues (Predicted) | Primary Interactions Noted | Reference |

|---|---|---|---|---|

| General Isoxazole Scaffold | Carbonic Anhydrase (CA) | His94, His96, Thr199, Thr200 | Hydrogen bonding, Coordination with Zn2+ ion | nih.gov |

| Thiazole-Indole-Isoxazole Hybrids | STAT3 Protein / DNA | Not specified | Binding affinity and stability analysis | researchgate.netconnectjournals.com |

| 4,5-Diaryl Isoxazoles | Heat Shock Protein 90 (Hsp90) | Asn51, Lys58, Gly97 | Hydrogen bonds, Hydrophobic interactions | bonviewpress.com |

| General Isoxazole Scaffold | Topoisomerase II | Not specified | Good binding affinities based on docking energy | pnrjournal.com |

While docking predicts the binding pose, a detailed analysis of non-covalent interactions is necessary to understand the forces driving complex formation. nih.govrsc.org These interactions, though individually weak, collectively determine the binding affinity and specificity of a ligand. researchgate.net For this compound, several types of non-covalent interactions are critical.

Hydrogen Bonds: The nitrogen and oxygen atoms of the isoxazole ring can act as hydrogen bond acceptors, while the hydrogen atoms of the 5-amine group can act as hydrogen bond donors. edu.krdresearchgate.net These interactions with polar amino acid residues (e.g., Serine, Threonine, Asparagine) in the binding pocket are often crucial for anchoring the ligand in the correct orientation. nih.gov

Hydrophobic Interactions: The ethyl group at the 3-position is nonpolar and likely engages in favorable hydrophobic interactions with nonpolar amino acid residues such as Leucine, Isoleucine, and Valine within the binding pocket. These interactions are driven by the displacement of water molecules from the binding site, leading to an increase in entropy.

Pi-Interactions: The aromatic isoxazole ring can participate in various π-interactions, including π-π stacking with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan, and π-alkyl interactions with aliphatic side chains. researchgate.net

Computational tools can visualize and quantify these interactions, providing a detailed map of the binding landscape and highlighting which functional groups on the ligand are most important for binding. researchgate.net

| Functional Group | Potential Non-Covalent Interaction | Likely Interacting Partner (Amino Acid Residue) |

|---|---|---|

| Isoxazole Ring (N and O atoms) | Hydrogen Bond Acceptor | Serine, Threonine, Lysine, Arginine |

| Isoxazole Ring (Aromatic System) | π-π Stacking / π-Cation | Phenylalanine, Tyrosine, Tryptophan / Lysine, Arginine |

| 5-Amine Group (-NH2) | Hydrogen Bond Donor | Aspartate, Glutamate, Asparagine, Glutamine, Carbonyl backbones |

| 3-Ethyl Group (-CH2CH3) | Hydrophobic Interaction / Van der Waals | Alanine, Valine, Leucine, Isoleucine, Methionine |

Quantitative Structure-Reactivity Relationships (QSRR) for Isoxazole Derivatives

Quantitative Structure-Reactivity Relationships (QSRR) are computational models that aim to correlate the chemical reactivity of a series of compounds with their molecular structures. mdpi.com These models are built by calculating a set of numerical parameters, known as molecular descriptors, for each compound and then using statistical methods to find a mathematical equation that relates these descriptors to an experimentally measured reactivity parameter.

For isoxazole derivatives, QSRR models can be developed to predict various aspects of their reactivity, such as their susceptibility to metabolic transformation, their rate of reaction in a synthetic process, or their ability to covalently modify a biological target. The development of a QSRR model typically involves:

Data Set Selection: A series of isoxazole analogs with known reactivity data is compiled.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each molecule. These can be categorized as:

Constitutional: Molecular weight, number of atoms, etc.

Topological: Descriptors of molecular branching and shape.

Geometric: 3D properties like molecular surface area.

Quantum-Chemical: Derived from quantum mechanics, such as HOMO/LUMO energies, atomic charges, and dipole moment.

Model Building: Statistical techniques like Multiple Linear Regression (MLR) or machine learning algorithms are used to build a predictive model.

Validation: The model's predictive power is rigorously tested using internal and external validation sets.

For a compound like this compound, descriptors such as the charge on the amine nitrogen, the energy of the highest occupied molecular orbital (HOMO), and steric parameters describing the ethyl group would likely be important predictors of its reactivity in various chemical and biological processes.

Advanced Computational Methodologies in Chemical Biology of Isoxazoles

Beyond standard docking and QSRR, advanced computational methods provide a more dynamic and accurate understanding of the chemical biology of isoxazoles.

Molecular Dynamics (MD) Simulations: While molecular docking provides a static view, MD simulations offer a dynamic perspective of the ligand-target complex over time. nih.govmdpi.com Starting from a docked pose, an MD simulation calculates the movements of every atom in the system over a period of nanoseconds to microseconds. nih.govacs.org This allows researchers to assess the stability of the binding pose, observe conformational changes in the protein and ligand, and calculate binding free energies more accurately using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area). nih.gov For this compound, MD simulations could reveal how water molecules mediate interactions in the binding pocket and confirm the stability of key hydrogen bonds predicted by docking. researchgate.net

Quantum Mechanics/Molecular Mechanics (QM/MM): For studying chemical reactions, such as an enzyme-catalyzed transformation of an isoxazole derivative, a purely classical (MM) approach is insufficient. QM/MM methods provide a solution by treating the reactive core of the system (e.g., the ligand and key active site residues) with quantum mechanics, while the rest of the protein and solvent are treated with molecular mechanics. bohrium.com This hybrid approach allows for the accurate modeling of bond-breaking and bond-forming events, electron transfer, and excited states, providing deep mechanistic insight that is unattainable with MM alone.

Chemoproteomic Applications: Recent studies have highlighted the potential of isoxazoles as intrinsic photo-crosslinkers in chemoproteomic experiments. biorxiv.org Upon UV irradiation, the isoxazole ring can be activated to form a covalent bond with its target protein. Computational methods can be used to model the photochemical reaction mechanism and predict the likely sites of crosslinking, aiding in the interpretation of complex proteomic data and the validation of drug targets. biorxiv.org

These advanced methodologies are pushing the boundaries of what can be learned about the interaction of small molecules like this compound with complex biological systems, paving the way for more effective and targeted therapeutic design.

Broader Implications and Future Trajectories in Isoxazole Chemistry Research

Strategic Design of Novel Isoxazole-Based Chemical Entities

The strategic design of new molecules containing the isoxazole (B147169) core is largely driven by its proven success in a multitude of biologically active compounds. nih.govrsc.org Researchers are focused on modifying the isoxazole ring with various functional groups to fine-tune the pharmacological profiles of derivative compounds for enhanced efficacy and selectivity. rsc.org This involves creating extensive libraries of isoxazole derivatives to explore structure-activity relationships (SAR) against various biological targets, including enzymes and receptors involved in cancer, infectious diseases, and inflammatory conditions. nih.govbohrium.com

A key strategy in this area is molecular hybridization , where the isoxazole moiety is combined with other bioactive scaffolds to produce hybrid compounds. mdpi.com This approach aims to develop agents with dual or multi-target activity, potentially leading to synergistic therapeutic effects or overcoming drug resistance mechanisms. mdpi.com For instance, the synthesis of isoxazole-triazole and isoxazole-oxazole hybrids has yielded compounds with promising antibacterial and anticancer properties. mdpi.commdpi.com The design process is increasingly guided by computational modeling to predict the binding interactions and physicochemical properties of these novel entities before their synthesis. nih.govacs.org

Table 1: Strategic Approaches in the Design of Bioactive Isoxazoles

| Design Strategy | Objective | Example Application Areas |

|---|---|---|

| Substituent Modification | Enhance potency, selectivity, and pharmacokinetic properties. | Anticancer, antimicrobial, anti-inflammatory agents. nih.gov |

| Molecular Hybridization | Achieve multi-target activity or synergistic effects. | Isoxazole-triazole hybrids for antibacterial activity. mdpi.com |

| Scaffold Hopping | Replace a known active core with an isoxazole ring to improve properties. | Development of novel enzyme inhibitors. nih.gov |

| Structure-Based Design | Create molecules that fit precisely into a biological target's active site. | Design of selective Toll-Like Receptor 8 (TLR8) antagonists. nih.govacs.org |

Advancements in Catalysis and Asymmetric Synthesis for Isoxazoles

Modern synthetic chemistry has provided a powerful toolkit for the construction of the isoxazole ring, moving beyond classical condensation reactions. researchgate.net Significant progress has been made in the development of advanced catalytic systems that offer greater efficiency, regioselectivity, and sustainability. nih.govrsc.org Transition-metal catalysis, particularly using copper(I) and palladium, is widely employed for [3+2] cycloaddition reactions to form the isoxazole core. nih.govacs.org Furthermore, green chemistry approaches, such as microwave-assisted synthesis and the use of hypervalent iodine catalysts, are gaining prominence for their ability to accelerate reactions and reduce waste. nih.govmdpi.com

A critical frontier in this area is asymmetric synthesis , which is essential for producing enantiomerically pure isoxazole derivatives for pharmaceutical applications. researchgate.net The biological activity of chiral molecules often resides in a single enantiomer, making stereocontrol a crucial aspect of synthesis. acs.org Researchers have developed various methods to achieve this, including: